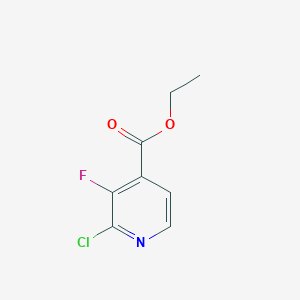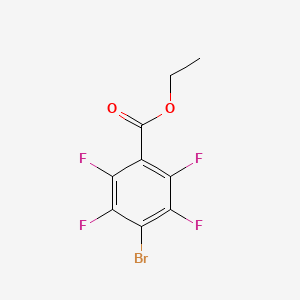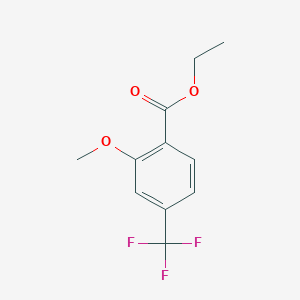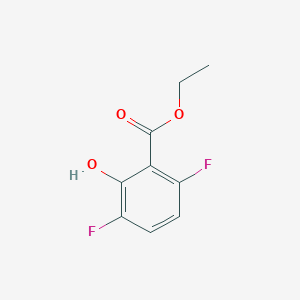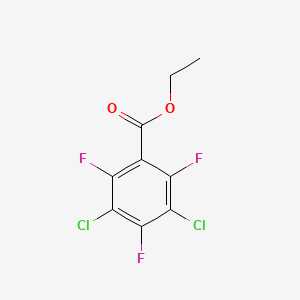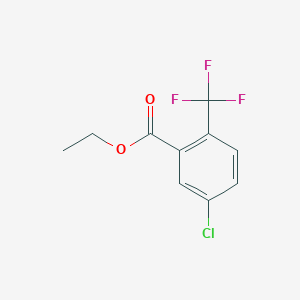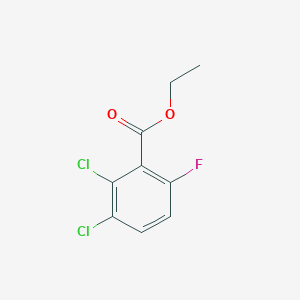
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the CAS Number: 1214345-87-5 . Its molecular weight is 215.64 . The IUPAC name for this compound is ethyl 5-chloro-2-methoxyisonicotinate . It is stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
This compound can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.64 . It is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .科学研究应用
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential to inhibit the growth of cancer cells. In biochemistry, the compound has been studied for its ability to interact with proteins, enzymes, and other organic compounds. In pharmacology, this compound has been studied for its potential to act as an anti-inflammatory agent.
作用机制
The mechanism of action of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that the compound interacts with proteins, enzymes, and other organic compounds to form a complex that inhibits the growth of cancer cells. Additionally, this compound has been shown to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. The compound has been shown to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. Additionally, this compound has been shown to interact with proteins, enzymes, and other organic compounds, which may have implications for the regulation of metabolic pathways.
实验室实验的优点和局限性
The main advantage of using Ethyl 5-chloro-2-methoxypyridine-4-carboxylate in laboratory experiments is its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water and must be dissolved in an organic solvent before use. Additionally, the compound has limited solubility in some organic solvents, which may limit its use in some laboratory experiments.
未来方向
The potential applications of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate are still being explored. Future research may focus on further understanding the mechanism of action of this compound, as well as its potential effects on biochemical and physiological processes. Additionally, further research may focus on exploring the potential of this compound as an anti-cancer agent, as well as its potential to interact with proteins, enzymes, and other organic compounds. Finally, further research may focus on exploring the potential of this compound to act as a drug delivery system or as an anti-inflammatory agent.
合成方法
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be synthesized using a variety of methods, including Grignard reaction, acid-catalyzed condensation, and alkylation. The Grignard reaction involves the use of a Grignard reagent, such as magnesium chloride, to form a carboxylate anion. The acid-catalyzed condensation involves the use of an acid catalyst, such as sulfuric acid, to form a carboxylic acid. The alkylation method involves the use of an alkylating agent, such as ethyl iodide, to form an alkyl pyridine carboxylate.
安全和危害
属性
IUPAC Name |
ethyl 5-chloro-2-methoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMRHKPWASJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


